molecular formula C23H22N2O2S B3495034 2-phenyl-N-[4-phenyl-3-(pyrrolidin-1-ylcarbonyl)thiophen-2-yl]acetamide

2-phenyl-N-[4-phenyl-3-(pyrrolidin-1-ylcarbonyl)thiophen-2-yl]acetamide

Cat. No.: B3495034
M. Wt: 390.5 g/mol
InChI Key: JYQWBICLFCVXHF-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]acetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, two phenyl rings, and a thienyl ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Compounds with a pyrrolidine ring are found in a variety of bioactive molecules with diverse mechanisms of action .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the versatility of the pyrrolidine ring in medicinal chemistry , there could be many potential avenues for future research.

Properties

IUPAC Name

2-phenyl-N-[4-phenyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c26-20(15-17-9-3-1-4-10-17)24-22-21(23(27)25-13-7-8-14-25)19(16-28-22)18-11-5-2-6-12-18/h1-6,9-12,16H,7-8,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQWBICLFCVXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-N-[4-phenyl-3-(pyrrolidin-1-ylcarbonyl)thiophen-2-yl]acetamide
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